

Synthesis and purification of 4,4''-Dibromo-p-terphenyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4''-Dibromo-p-terphenyl

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An In-depth Technical Guide to the Synthesis and Purification of **4,4''-Dibromo-p-terphenyl**

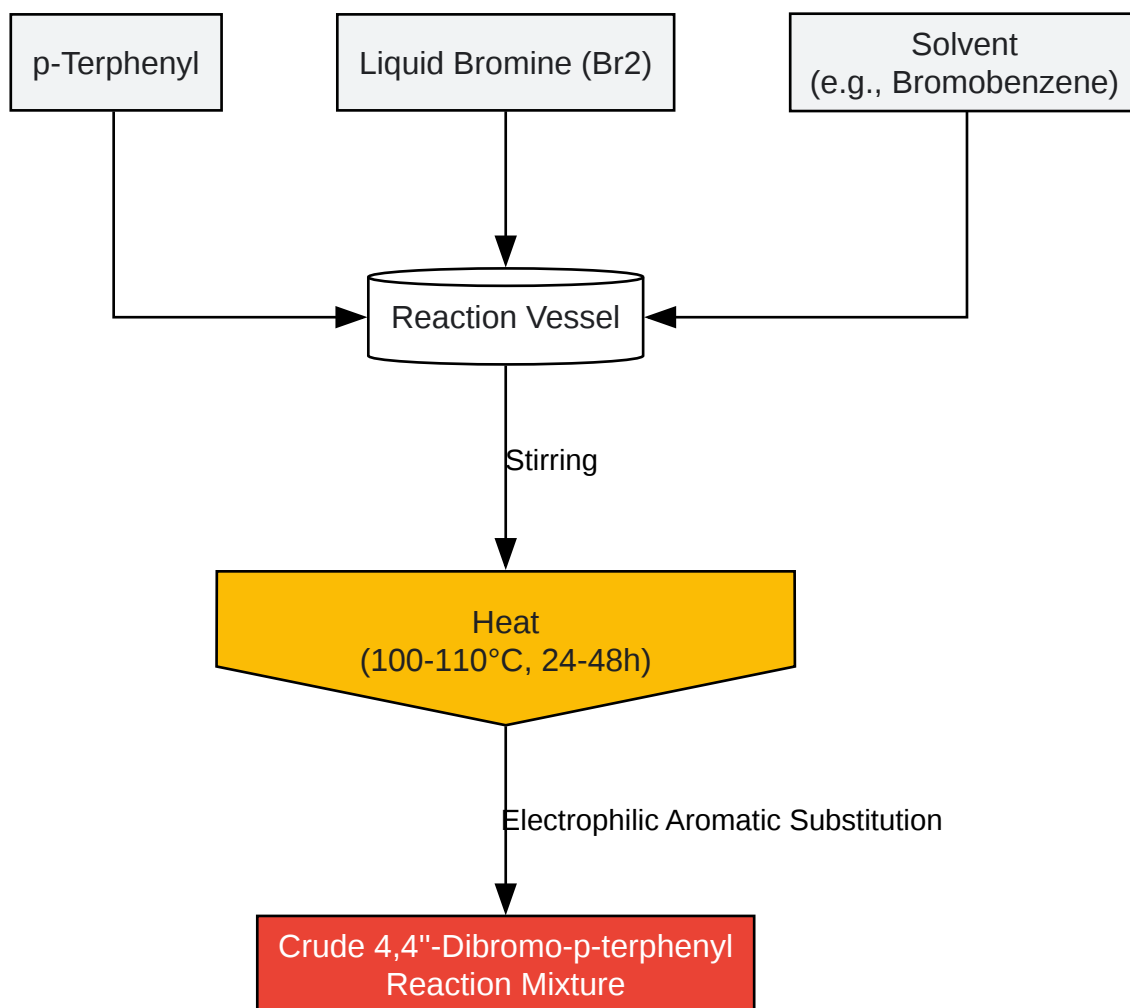
Introduction

4,4''-Dibromo-p-terphenyl is a brominated aromatic compound consisting of three phenyl rings linked in a para configuration with bromine atoms at the terminal 4 and 4'' positions. Its rigid, conjugated structure makes it a crucial building block and intermediate in the fields of materials science, organic electronics, and liquid crystal technology. It serves as a precursor for the synthesis of conductive polymers, extended π -conjugated systems, and organic linkers for metal-organic frameworks (MOFs).[1] The bromine atoms act as versatile functional groups for various cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings, enabling the construction of complex molecular architectures.[1][2]

This guide provides a detailed overview of the synthesis and purification of **4,4''-Dibromo-p-terphenyl**, aimed at researchers, scientists, and professionals in drug development and materials science.

Synthesis Pathway: Electrophilic Bromination

The most prevalent method for synthesizing **4,4''-Dibromo-p-terphenyl** is through the direct electrophilic aromatic substitution of p-terphenyl.[1] This reaction typically involves treating p-terphenyl with liquid bromine in an organic solvent.[3] The process can be performed with or without a catalyst, though catalyst-free methods often require more stringent conditions to achieve the desired dibromination at the terminal phenyl rings.[1]



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Caption: Workflow for the synthesis of **4,4''-Dibromo-p-terphenyl**.

Experimental Protocol: Synthesis

The following protocol is based on a validated, catalyst-free synthesis route.^{[3][4][5]}

Materials:

- p-Terphenyl (C₁₈H₁₄)
- Liquid Bromine (Br₂)
- Bromobenzene (solvent)

Equipment:

- 2L three-necked reaction flask
- Mechanical stirrer
- Heating mantle with temperature controller
- Condenser with a gas trap (for Br₂ and HBr vapors)

Procedure:

- Charge a 2L reaction flask with 100g of p-terphenyl and 1L of bromobenzene.[3][4]
- While stirring, carefully add 174g of liquid bromine to the mixture. The molar ratio of p-terphenyl to liquid bromine should be approximately 1:2.5.[3]
- Raise the temperature of the reaction mixture to between 100°C and 110°C.[3][4]
- Maintain the reaction at this temperature under continuous stirring for 24 to 48 hours.[3]
- Throughout the reaction, use a low-temperature condenser (-10 to 0°C) to reflux any evaporated Br₂ back into the flask and absorb excess Br₂ and hydrogen bromide vapors.[3][4]
- After the reaction is complete, cool the mixture to room temperature (25-30°C) to yield the crude reaction mixture containing the product.[3]

Data Presentation: Synthesis Parameters & Physicochemical Properties

Table 1: Reaction Parameters for Synthesis

Parameter	Value	Reference
Starting Material	p-Terphenyl	[3][4]
Reagent	Liquid Bromine	[3][4]
Solvent	Bromobenzene	[3][4]
Molar Ratio (p-terphenyl:Br ₂)	1 : 2.25 - 2.75	[3]
Reaction Temperature	100 - 110°C	[3][4]
Reaction Time	24 - 48 hours	[3]

| Reported Yield | ~70.6% [4][5] |

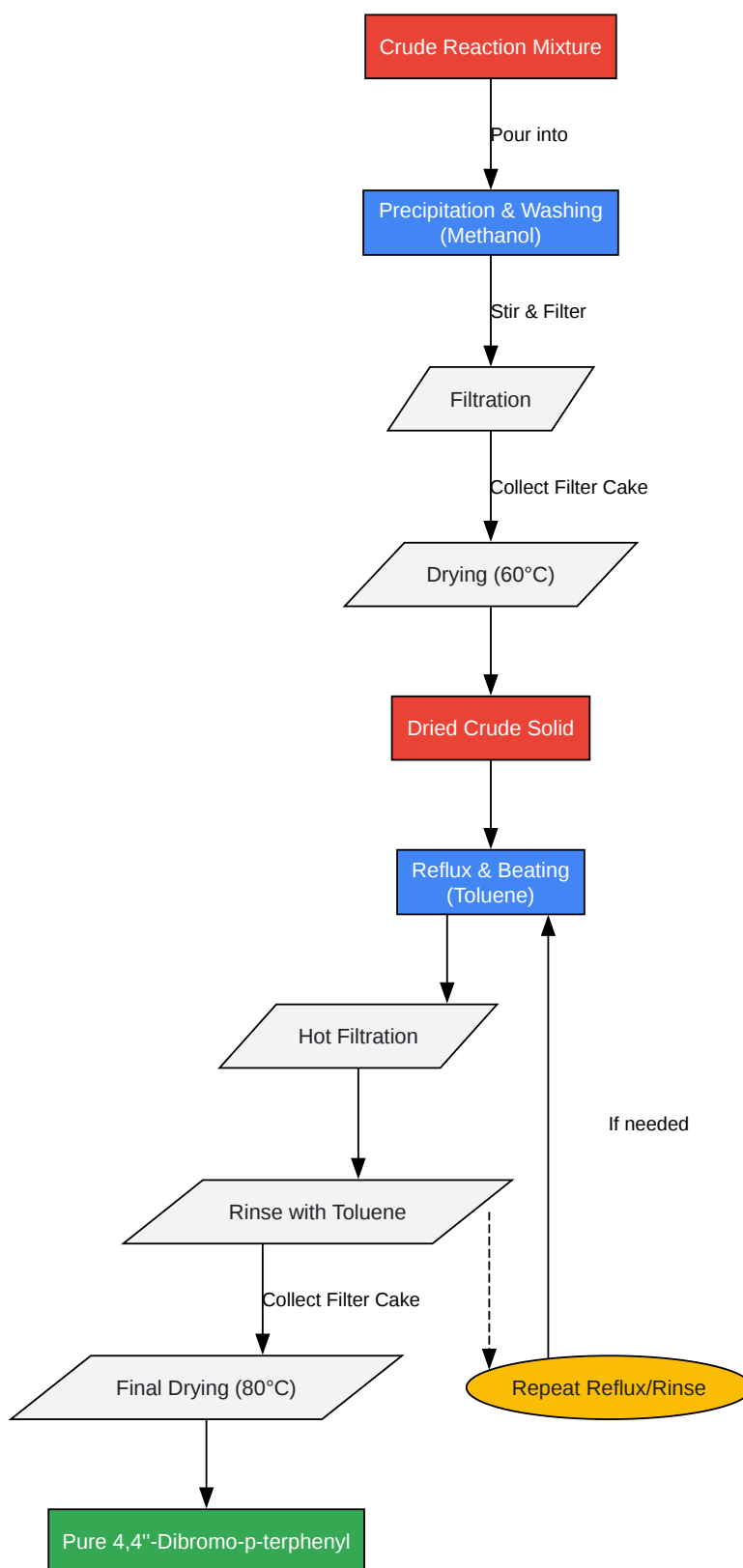
Table 2: Physicochemical Properties of **4,4''-Dibromo-p-terphenyl**

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₂ Br ₂	[4][6]
Molecular Weight	388.10 g/mol	[6]
Appearance	White to light yellow solid/powder	[4]
Melting Point	307 - 313°C	[1]

| CAS Number | 17788-94-2 [4][6] |

Purification Process

Achieving high purity is critical, especially for applications in organic electronics.[1] The crude product from the synthesis is typically subjected to a multi-step purification process involving washing and recrystallization or refluxing with appropriate solvents.[1][4] For materials requiring ultra-high purity, sublimation is an effective final step.[1]



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- To cite this document: BenchChem. [Synthesis and purification of 4,4''-Dibromo-p-terphenyl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092568#synthesis-and-purification-of-4-4-dibromo-p-terphenyl]

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